![molecular formula C13H15N5O2 B2815996 5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine CAS No. 450345-05-8](/img/structure/B2815996.png)
5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are part of many important biomolecules, such as nucleic acids. The specific compound you mentioned, “5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine”, is likely to have interesting properties due to the presence of the nitro group and the phenyl group, which are known to influence the chemical behavior of compounds .
Molecular Structure Analysis
The molecule contains a total of 39 bonds, including 22 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 secondary amine (aromatic), 1 nitro group (aromatic), and 1 Pyrimidine .Chemical Reactions Analysis
The chemical reactions of pyrimidine derivatives can be quite diverse, depending on the specific groups attached to the pyrimidine ring. The presence of the nitro group and the phenyl group in “5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine” could potentially influence its reactivity .Scientific Research Applications
Chemical Reactions and Properties
Reactions with Amines and Thiols : A study explored the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, focusing on the rearrangement and addition reactions of these compounds (Čikotienė et al., 2007).
Synthesis of Pyrimidine Derivatives : Another research focused on synthesizing 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives and their larvicidal activity, demonstrating the versatility of pyrimidine compounds in various applications (Gorle et al., 2016).
Synthesis of Multisubstituted Tetrahydropyrimidines : Research on the synthetic application of nitroenamines led to the preparation of pyrimidine and pyrrolo-pyrimidine derivatives, showcasing the diverse synthetic possibilities of these compounds (Vincze et al., 2015).
Structure-Activity Studies : An investigation into antitumor activity found that certain pyridine derivatives, including 5-nitropyridines, acted as potent antimitotic agents (Temple et al., 1992).
Polyimide Synthesis : Studies have been conducted on the synthesis of highly transparent and organosoluble polyimides derived from pyridine ring diamine monomers, revealing the utility of pyrimidine derivatives in material science (Li et al., 2017).
Biological and Pharmacological Applications
Anti-Inflammatory and Analgesic Activities : Pyrazolone derivatives attached to a pyrimidine moiety have been synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic activities, indicating potential pharmacological uses (Antre et al., 2011).
Antibacterial Activity : New pyrimidine derivatives have been synthesized and shown to possess high antibacterial activity against certain infections, demonstrating the role of pyrimidines in antimicrobial research (Verbitskiy et al., 2021).
Antioxidant Activity : A study on thieno[2,3-d]pyrimidine derivatives tagged with 1,3,4-oxadiazole explored their antioxidant activity, highlighting the potential of pyrimidine compounds in oxidative stress management (Kotaiah et al., 2012).
Mechanism of Action
The mechanism of action of pyrimidine derivatives can vary widely depending on their structure and the target they interact with. Many pyrimidine derivatives show biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
5-nitro-4-N-(4-propan-2-ylphenyl)pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-8(2)9-3-5-10(6-4-9)17-13-11(18(19)20)12(14)15-7-16-13/h3-8H,1-2H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGWVLMCUHVERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

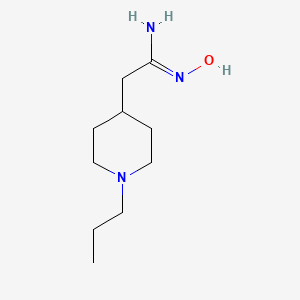
![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-3-carboxamide](/img/structure/B2815915.png)

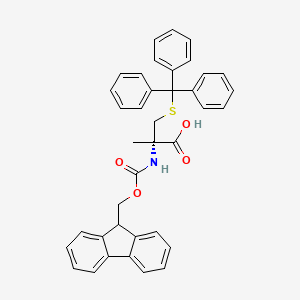
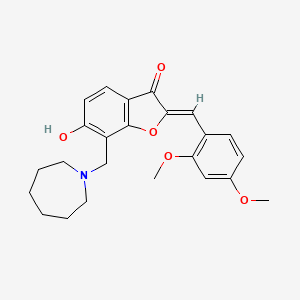
![[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B2815925.png)
![4-(3,5-dimethylphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2815926.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2815927.png)

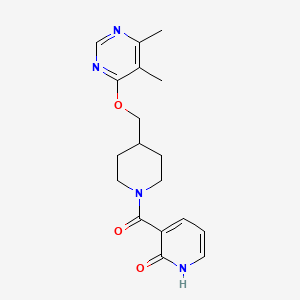
![5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2815930.png)
![Tert-butyl N-[4-[(2-chloropropanoylamino)methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2815931.png)
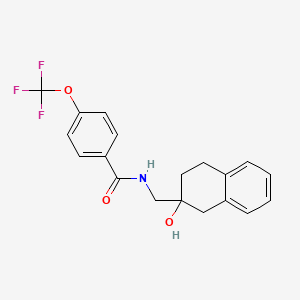
![6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B2815935.png)